BenchChemオンラインストアへようこそ!

3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol

Medicinal Chemistry Scaffold Design Physicochemical Property Differentiation

This 8-hydroxy/8(7H)-one tautomer is the definitive starting point for kinase and bromodomain SAR, not substitutable with 8-chloro or 8-amino analogues. The tert-butyl substituent matches the BRD9 inhibitor core (IC₅₀ 35 nM), while the 8-OH group serves as a leaving-group precursor for divergent 8-amino library synthesis. Choose this building block to access the KIRA6 chemical probe space and to probe tautomer-specific hinge-region interactions not accessible from the 8-amino series.

Molecular Formula C10H13N3O
Molecular Weight 191.234
CAS No. 2092765-83-6
Cat. No. B2699429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol
CAS2092765-83-6
Molecular FormulaC10H13N3O
Molecular Weight191.234
Structural Identifiers
SMILESCC(C)(C)C1=NC=C2N1C=CNC2=O
InChIInChI=1S/C10H13N3O/c1-10(2,3)9-12-6-7-8(14)11-4-5-13(7)9/h4-6H,1-3H3,(H,11,14)
InChIKeyWOULDIKQBURZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol (CAS 2092765‑83‑6) – Core Scaffold Identity and Procurement Context


3‑(tert‑Butyl)imidazo[1,5‑a]pyrazin‑8‑ol (also catalogued as its 8(7H)‑one tautomer) is a C10‑heteroaromatic building block belonging to the imidazo[1,5‑a]pyrazine family [REFS‑1]. The 8‑hydroxy/8‑oxo functionality distinguishes it from the widely exploited 8‑amino and 8‑chloro congeners that appear in kinase inhibitor patents (BTK, IRE1α, ACK1, BRD9) [REFS‑2]. Because the 8‑OH group is a synthetic handle that can be converted into 8‑Cl (and subsequently into 8‑NR1R2), procurement decisions turn on whether the user requires the hydroxyl/oxo tautomer as the starting point for SAR exploration or as a comparator for the 8‑amino pharmacophore.

Why Generic 8‑Substituted Imidazo[1,5‑a]pyrazines Cannot Replace 3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol


The imidazo[1,5‑a]pyrazine core tolerates a wide range of substituents at the 8‑position, but even small changes alter hydrogen‑bonding capacity, tautomeric preference, and synthetic reactivity. The 8‑OH/8‑oxo tautomer possesses a hydrogen‑bond donor (OH) and acceptor (C=O) that the 8‑Cl congener lacks, while the 8‑NH2 analogue introduces a basic amine that shifts both solubility and kinase‑hinge binding modes [REFS‑1]. Consequently, a user who purchases a generic 8‑amino or 8‑chloro derivative cannot recapitulate the tautomer‑dependent properties or the specific reactivity of the 8‑hydroxy compound without additional synthetic steps, making direct substitution scientifically inappropriate.

Product‑Specific Quantitative Differentiation Evidence for 3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol


Hydrogen‑Bond Donor/Acceptor Profile vs. the 8‑Chloro Congener Drives Solubility and Synthetic Utility

The target compound contains one hydrogen‑bond donor (OH) and two acceptors (C=O and pyrazine N), whereas the 8‑chloro derivative 3‑(tert‑butyl)‑8‑chloroimidazo[1,5‑a]pyrazine (CAS 1320266‑99‑6) has zero donors and two acceptors [REFS‑1]. The additional H‑bond donor of the 8‑OH/8‑oxo tautomer is expected to improve aqueous solubility and offer an extra interaction point in the kinase hinge region that the 8‑Cl compound cannot provide. Furthermore, the 8‑OH group can be directly alkylated or converted to a leaving group (e.g., via chlorination with POCl3), enabling divergent synthesis that the 8‑Cl compound does not permit without first hydrolysing the C–Cl bond.

Medicinal Chemistry Scaffold Design Physicochemical Property Differentiation

Tautomeric Equilibrium (8‑ol ⇌ 8(7H)‑one) Introduces a Dynamic Structural Feature Absent in the 8‑Amino Series

The IUPAC name deposited in PubChem for CAS 2092765‑83‑6 is 3‑tert‑butyl‑7H‑imidazo[1,5‑a]pyrazin‑8‑one, indicating that the keto tautomer is thermodynamically favoured [REFS‑1]. In the 8‑amino series, typified by the IRE1α inhibitor KIRA6 (which contains an 8‑NH2 group), no such tautomeric equilibrium exists; the amine is locked in the amino form. The 8‑ol/8‑one tautomerism can influence permeability, metabolic stability, and target engagement in ways that the static 8‑amino pharmacophore cannot mimic [REFS‑2].

Tautomerism Drug Design Physicochemical Property Differentiation

The Imidazo[1,5-a]pyrazin-8(7H)-one Scaffold Delivers Nanomolar BRD9 Inhibition – a Baseline Activity Relevant to 8‑OH Substitution

A series of imidazo[1,5‑a]pyrazin‑8(7H)‑one derivatives were evaluated as BRD9 bromodomain inhibitors. Compounds 27 and 29 displayed IC50 values of 35 nM and 103 nM, respectively, for BRD9 inhibition, and compound 27 further inhibited proliferation of A549 and EOL‑1 cells with IC50 values of 6.12 μM and 1.76 μM [REFS‑1]. While these data are not for the 3‑tert‑butyl derivative itself, they establish that the 8(7H)‑one core (the tautomeric form of 3‑(tert‑butyl)imidazo[1,5‑a]pyrazin‑8‑ol) is a productive starting point for BRD9 inhibitor development. The addition of the 3‑tert‑butyl group is expected to modulate potency and selectivity, as bulky lipophilic substituents at this position influence binding in related kinase programmes [REFS‑2].

Epigenetics BRD9 Inhibition Chemical Probe Development

3‑tert‑Butyl Group Introduces a Steric and Lipophilic Handle That Is Exploited in the KIRA6 Pharmacophore

The IRE1α inhibitor KIRA6 incorporates an 8‑amino‑3‑tert‑butylimidazo[1,5‑a]pyrazine core directly derived from the 8‑OH compound via chloro‑intermediate. KIRA6 displays an IC50 of 0.6 μM against IRE1α kinase and >10 μM against a panel of off‑target kinases (Erk2, JNK2, JNK3, Pak4, Pim1, PKA) [REFS‑1]. The 3‑tert‑butyl group is critical for occupying a lipophilic pocket in the ATP‑binding site; the corresponding 3‑methyl or 3‑H analogues would present a significantly smaller hydrophobic footprint. The provenance of this tert‑butyl group is the 3‑(tert‑butyl)imidazo[1,5‑a]pyrazin‑8‑ol building block described here.

Kinase Inhibition IRE1α Allosteric Inhibitors

Recommended Application Scenarios for 3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol Based on Current Evidence


Divergent Synthesis of 8‑Substituted Kinase Inhibitor Libraries

The 8‑OH group serves as a versatile leaving‑group precursor. Chlorination yields the 8‑Cl intermediate that can undergo SNAr with diverse amines to generate 8‑amino libraries, directly linking this building block to the BTK, IRE1α, and ACK1 inhibitor patents [REFS‑1]. This divergent strategy is not accessible from the 8‑chloro or 8‑amino analogues without additional hydrolysis/activation steps.

BRD9 Bromodomain Chemical Probe Optimisation

Given that the imidazo[1,5‑a]pyrazin‑8(7H)‑one core has produced potent BRD9 inhibitors (IC50 35 nM), the 3‑tert‑butyl derivative is a logical next‑step building block for SAR studies aimed at tuning selectivity against other bromodomains (e.g., BRD4) or improving cellular permeability [REFS‑2].

Tautomer‑Dependent Hinge‑Binding Exploration

Unlike the 8‑amino series, which is locked in a single protomeric state, the 8‑OH/8‑oxo tautomer offers two interchangeable hydrogen‑bonding patterns. This property can be exploited to probe hinge‑region recognition in kinases that preferentially engage the keto tautomer, providing a rationale for choosing this compound over its 8‑amino analogues when crystallographic evidence of tautomer‑specific interactions is sought [REFS‑3].

Synthesis of KIRA6 and Related IRE1α Chemical Tools

KIRA6 (IRE1α IC50 = 0.6 μM) is a widely used chemical probe for endoplasmic reticulum stress research. The 8‑OH building block is the commercial gateway to this molecule, enabling academic and industrial laboratories to produce the probe in‑house or to generate close analogues for kinase‑selectivity profiling [REFS‑4].

Quote Request

Request a Quote for 3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.